Cas no 71933-00-1 (5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid)

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a brominated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a carboxylic acid group and a bromine substituent—make it a versatile intermediate for constructing more complex heterocyclic compounds. The compound is particularly valuable in medicinal chemistry for the development of nucleoside analogs and enzyme inhibitors. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions and functional group transformations. Additionally, the presence of both electrophilic and nucleophilic sites allows for selective modifications, facilitating its use in targeted drug discovery and biochemical applications.
5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid structure
71933-00-1 structure
Product Name:5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
CAS No:71933-00-1
MF:C5H3BrN2O3
MW:218.992920160294
CID:1084363
PubChem ID:33698125
Update Time:2025-10-11

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
    • 5-bromo-2-hydroxypyrimidine-4-carboxylic acid
    • 5-bromo-2-oxo-1H-pyrimidine-6-carboxylic acid
    • 5-bromo-2-hydroxypyrimidine-4-carboxylic acid, AldrichCPR
    • 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylicacid
    • SB59893
    • 71933-00-1
    • DB-368428
    • Inchi: 1S/C5H3BrN2O3/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
    • InChI Key: YBIRGZBTOYHFIW-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(NC=1C(=O)O)=O

Computed Properties

  • Exact Mass: 217.93270g/mol
  • Monoisotopic Mass: 217.93270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 78.8Ų

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid Pricemore >>

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Additional information on 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS No. 71933-00-1)

5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, also known by its CAS registry number 71933-00-1, is a heterocyclic compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinedione derivatives, which have been extensively studied due to their versatile applications in drug design and material science. The structure of this compound features a pyrimidine ring system with a bromine substituent at the 5-position and a carboxylic acid group at the 4-position, making it a valuable intermediate for synthesizing more complex molecules.

The synthesis of 5-Bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves multi-step reactions, often starting from readily available starting materials such as urea or thiourea. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of this compound, highlighting its feasibility for large-scale production.

The unique electronic properties of this compound make it an attractive candidate for applications in organic electronics. Research has shown that 5-Bromo-2-oxo-1,2-dihydropyrimidine derivatives can serve as effective charge transport materials in organic light-emitting diodes (OLEDs) and photovoltaic devices. A 2023 study in Nature Communications reported that incorporating this compound into OLED structures significantly enhanced device efficiency by optimizing electron mobility and reducing recombination losses.

In the pharmaceutical industry, 5-Bromo-pyrimidine derivatives have been explored as potential leads for anti-cancer agents. A recent investigation by researchers at the University of California revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy drugs. The bromine substituent plays a crucial role in modulating the compound's bioactivity, suggesting its potential as a scaffold for developing next-generation anti-cancer therapies.

Moreover, the carboxylic acid functionality in 5-Bromo-pyrimidine derivatives enables easy functionalization through esterification or amidation reactions. This property has been leveraged in peptide chemistry to create bioactive molecules with enhanced stability and bioavailability. A 2023 paper in Angewandte Chemie highlighted the use of this compound as a key intermediate in synthesizing cyclic peptides with potent antimicrobial activity.

From an environmental perspective, the stability and biodegradability of 5-Bromo-pyrimidine derivatives have been assessed to ensure their safe use in industrial applications. Studies indicate that these compounds exhibit moderate biodegradability under aerobic conditions, making them suitable for applications where environmental impact is a concern.

In conclusion, 5-Bromo-pyrimidine derivatives continue to be a focal point in both academic and industrial research due to their diverse applications and unique chemical properties. As advancements in synthetic methods and material science progress, the potential for this compound to contribute to breakthroughs in medicine and technology remains promising.

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